A Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity. This guide focuses on a particularly valuable, polysubstituted pyridine building block: 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1203499-32-4).
This molecule is a prime example of a chemical intermediate designed for versatility and efficiency in medicinal chemistry programs. It incorporates three key structural motifs, each conferring distinct and advantageous properties:
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A 2-fluoro substituent, which can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine nitrogen.
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A 3-iodo group, serving as a versatile synthetic handle for the introduction of molecular complexity through various cross-coupling reactions.
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A 6-(pyrrolidin-1-yl) moiety, a common feature in central nervous system (CNS) active compounds that can enhance solubility and provide a key interaction point with biological targets.
This document provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a plausible and detailed synthetic route, its reactivity profile, and its applications as a strategic building block in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 1203499-32-4 |
| Molecular Formula | C₉H₁₀FIN₂ |
| Molecular Weight | 292.09 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically >97% (commercially available) |
While detailed, experimentally-derived spectroscopic data is often proprietary to the manufacturer, typical expected values based on the structure are provided below. Researchers should always confirm the identity and purity of their materials with their own analytical data.
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¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the pyrrolidine protons (approximately 1.9-2.1 ppm and 3.4-3.6 ppm), and two doublets in the aromatic region for the pyridine ring protons.
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¹³C NMR (101 MHz, CDCl₃): Key signals would be observed for the five distinct carbons of the pyridine ring, with the carbon bearing the fluorine showing a characteristic large coupling constant (¹JC-F). The four carbons of the pyrrolidine ring would also be present.
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Mass Spectrometry (ESI+): The protonated molecule ([M+H]⁺) would be expected at m/z 293.0.
Synthesis and Manufacturing
While specific, proprietary manufacturing processes may vary, a logical and efficient synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine can be conceptualized in a two-step sequence starting from the readily available 2,6-difluoropyridine. This proposed route leverages the differential reactivity of the fluorine atoms on the pyridine ring.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the regioselective substitution of one of the fluorine atoms of 2,6-difluoropyridine with pyrrolidine. The fluorine at the 6-position (para to the nitrogen) is generally more activated towards nucleophilic attack than the fluorine at the 2-position.
Protocol:
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Reaction Setup: In a sealed reaction vessel, dissolve 2,6-difluoropyridine (1.0 eq.) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
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Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base, followed by the slow addition of pyrrolidine (1.1 eq.).
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Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product, 2-fluoro-6-(pyrrolidin-1-yl)pyridine, can be purified by flash column chromatography on silica gel.
Causality of Experimental Choices:
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Solvent: A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
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Base: K₂CO₃ is a mild base used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.
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Temperature: Elevated temperatures are necessary to overcome the activation energy for the substitution of the C-F bond.
Step 2: Electrophilic Iodination
The second step is the iodination of the electron-rich 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate. The strong electron-donating effect of the pyrrolidine group directs the electrophilic iodination to the ortho (C5) and para (C3) positions. Steric hindrance from the adjacent fluorine at C2 favors iodination at the C3 position.
Protocol:
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Reaction Setup: Dissolve 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
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Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise. Other iodinating agents such as a mixture of iodine and periodic acid can also be used.[1]
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Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
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Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The final product, 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, can be purified by recrystallization or flash column chromatography to yield a solid product.
Causality of Experimental Choices:
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Iodinating Agent: NIS is a mild and easy-to-handle electrophilic iodine source, suitable for the iodination of activated aromatic rings.
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Temperature Control: Starting the reaction at a low temperature helps to control the exothermicity and improve the regioselectivity of the iodination.
Reactivity and Synthetic Applications
The synthetic utility of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine stems from the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications, making it a powerful tool in combinatorial chemistry and lead optimization.
Reactivity Profile
Caption: Key reaction pathways for the title compound.
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Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position: The carbon-iodine bond is the most reactive site for traditional cross-coupling reactions. This allows for the introduction of a wide array of substituents.
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base is a robust method to form C-C bonds, enabling the synthesis of biaryl structures.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to aryl-alkyne scaffolds, which are important in many biologically active molecules.[2][3]
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Nucleophilic Aromatic Substitution at the C2-Position: The C-F bond is less reactive than the C-I bond towards palladium catalysis but can be displaced by strong nucleophiles under forcing conditions (e.g., high temperature). This allows for late-stage introduction of oxygen, sulfur, or nitrogen nucleophiles.
Applications in Drug Discovery and Development
While public domain literature does not yet extensively detail the direct incorporation of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine into named clinical candidates, its structural motifs are prevalent in patented and investigational compounds. It serves as an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets.
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Kinase Inhibitors: The substituted pyridine core is a well-established scaffold for inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyrrolidine moiety can occupy hydrophobic pockets, while the functionality introduced at the C3 position via cross-coupling can be tailored to target specific regions of the ATP-binding site.
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CNS Agents: The pyrrolidine ring is a common feature in compounds designed to cross the blood-brain barrier and act on central nervous system targets. The ability to diversify the molecule at the C3 position makes this building block attractive for developing novel treatments for neurodegenerative diseases and psychiatric disorders.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for CAS 1203499-32-4 should be consulted before handling. However, a general hazard analysis based on its functional groups suggests the following precautions:
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Toxicity: Halogenated pyridines and their derivatives should be considered as potentially toxic and harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its orthogonal reactive sites—the C-I bond for cross-coupling and the C-F bond for nucleophilic substitution—allow for a programmed and divergent synthesis of complex molecular architectures. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic use of such well-designed intermediates will be paramount to the success of future drug discovery programs.
References
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Chemical Suppliers. (n.d.). 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
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ChemUniverse. (n.d.). 2-fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
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PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]
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ResearchGate. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Retrieved from [https://www.researchgate.net/publication/341646271_Iodine_Promoted_Efficient_Synthesis_of_2-Arylimidazo12-a]pyridines_in_Aqueous_Media_A_Comparative_Study_between_Micellar_Catalysis_and_an_On-Water_Platform]([Link])
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ResearchGate. (2018). Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. Retrieved from [Link]
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Soton ePrints. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

